molecular formula C9H9N3O2 B1531606 2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid CAS No. 2097986-47-3

2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid

Cat. No.: B1531606
CAS No.: 2097986-47-3
M. Wt: 191.19 g/mol
InChI Key: AGJVCPLORZXFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research in the field of chemical synthesis has explored the acylation of pyrimidine derivatives and their subsequent reactions. For instance, the acylation of 6-(methylamino)-5-nitrosopyrimidine led to the production of C(2)-acylamino derivatives, demonstrating the reactivity of pyrimidine compounds towards acylation and further chemical modifications (Steinlin & Vasella, 2009). This method opens pathways for the synthesis of complex pyrimidine-based structures with potential applications in material science and drug discovery.

Novel Rearrangements and Derivatives

The study of rearrangements in pyrimidine derivatives has led to the discovery of novel compound structures. For example, a novel rearrangement of 1-(2-aminoaryl)imidazoles, including a pyrimidine derivative, was reported, highlighting the versatility of pyrimidine frameworks in organic synthesis and the potential for creating new molecular entities with unique properties (Lampe, Meo, & Traina, 1994).

Antimicrobial and Antitumor Agents

Pyrimidine derivatives have been investigated for their biological activities, including antimicrobial and antitumor properties. The synthesis of new pyridothienopyrimidines and their evaluation for antimicrobial activity highlight the potential of pyrimidine-based compounds in therapeutic applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, pyrimidine derivatives have been explored as dual inhibitors of key enzymes in cancer cell proliferation, offering a promising avenue for the development of novel anticancer drugs (Gangjee et al., 2009).

Properties

IUPAC Name

2-[(6-ethynylpyrimidin-4-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-3-7-4-8(11-6-10-7)12(2)5-9(13)14/h1,4,6H,5H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJVCPLORZXFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.